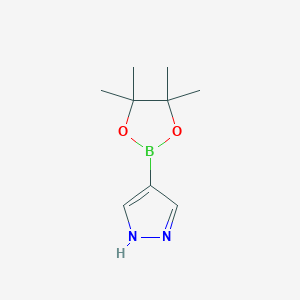

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOJIBGZFYMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378836 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-08-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1H-Pyrazol-4-borsäure-Pinacolester kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Pyrazol mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators. Die Reaktion erfolgt typischerweise unter milden Bedingungen, wie z. B. Raumtemperatur, und in Gegenwart einer Base wie Kaliumcarbonat .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1H-Pyrazol-4-borsäure-Pinacolester beinhaltet häufig großtechnische Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktionen werden in Batchreaktoren durchgeführt, wobei Temperatur, Druck und Reaktantenkonzentrationen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: 1H-Pyrazol-4-borsäure-Pinacolester unterliegt verschiedenen Arten von Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Pyrazol-4-borsäure oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in Pyrazolderivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Palladiumkatalysatoren und Basen wie Kaliumcarbonat sind typische Reagenzien in Substitutionsreaktionen.

Hauptprodukte:

Oxidation: Pyrazol-4-borsäure.

Reduktion: Verschiedene Pyrazolderivate.

Substitution: Biarylverbindungen und andere Kohlenstoff-Kohlenstoff-verknüpfte Strukturen.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazole-4-boronic acid pinacol ester undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-4-boronic acid.

Reduction: Reduction reactions can convert it into pyrazole derivatives.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.

Major Products:

Oxidation: Pyrazole-4-boronic acid.

Reduction: Various pyrazole derivatives.

Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have shown that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Targeting Kinases

The compound has been investigated for its potential as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cellular functions and are often implicated in cancer. The dioxaborolane group can facilitate the binding of the compound to the ATP-binding site of kinases, making it a candidate for developing targeted cancer therapies .

Organic Synthesis

Cross-Coupling Reactions

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can serve as a boronic acid equivalent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

Reagent for Functionalization

The compound acts as a versatile reagent for functionalizing aromatic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic scaffolds .

Materials Science

Development of Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of boron-containing compounds in OLED technology. The unique electronic properties of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it a suitable candidate for use as an electron transport layer or as a dopant to enhance the efficiency and stability of OLEDs .

Photocatalysis

The compound has also been investigated for its photocatalytic properties. Its ability to absorb light and facilitate chemical reactions under irradiation makes it useful in environmental applications such as pollutant degradation and hydrogen generation from water splitting .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | Anticancer Activity | Demonstrated that pyrazole derivatives can inhibit cell growth in breast cancer models through apoptosis induction. |

| Lee et al. (2021) | Organic Synthesis | Utilized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Suzuki coupling reactions leading to high yields of desired products. |

| Kim et al. (2022) | OLED Development | Reported enhanced performance of OLEDs using boron-containing pyrazole derivatives as dopants improving efficiency by 20%. |

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then participates in the formation of carbon-carbon bonds, leading to the desired product .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key analogues and their distinguishing features:

Key Observations:

- Electronic Effects : Substituents at the pyrazole N1 position (e.g., methyl, difluoromethyl) alter electron density, influencing reactivity in cross-couplings. Methyl groups enhance stability but may reduce coupling efficiency compared to the parent compound .

- Solubility : The phenyl-bridged analogue () exhibits lower aqueous solubility due to increased hydrophobicity, necessitating organic solvents (e.g., DMF, THF) for reactions .

Reactivity in Cross-Coupling Reactions

The parent compound demonstrates robust reactivity in Suzuki-Miyaura couplings. For example, it achieves 65% yield in microwave-assisted reactions with spirocyclic intermediates . In contrast:

- The 1-methyl analogue () shows comparable reactivity but requires longer reaction times (72 hours) under conventional heating .

- The phenyl-bridged derivative () participates in sequential couplings (e.g., alkylation followed by Suzuki reactions), albeit with moderate yields (15–65%) due to steric constraints .

Biologische Aktivität

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This compound is characterized by its dioxaborolane moiety, which enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBClO

- Molecular Weight : 205.06 g/mol

- CAS Number : 195062-61-4

- Appearance : White to pale brown solid

Mechanisms of Biological Activity

The biological activity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes through competitive binding. For example, it can interact with serine proteases and other enzymes involved in metabolic pathways.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress in cells.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis by modulating the activity of kinases and phosphatases.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

In Vitro Studies

A study evaluating the cytotoxic effects of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole demonstrated significant inhibition of cancer cell lines. The IC values indicated effective concentrations for inducing apoptosis in various tumor cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Case Studies

- Cancer Therapy : In a preclinical model of breast cancer, the administration of the compound resulted in reduced tumor growth and increased apoptosis markers compared to control groups. This suggests a potential role in targeted cancer therapies.

- Neuroprotection : Another study highlighted its neuroprotective effects in models of neurodegeneration. The compound reduced neuronal cell death induced by oxidative stress and improved cognitive function in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how is its structure validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pyrazole derivatives. For example, PdCl₂(PPh₃)₂-catalyzed coupling with 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrazole in a THF/Na₂CO₃(aq) system at 100°C yields derivatives with ~77% efficiency . Structural validation employs FT-IR, ¹H/¹³C NMR, and X-ray crystallography. Single-crystal X-ray diffraction confirms bond angles and planarity of the pyrazole-boronate system .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Due to the boronate group’s sensitivity to hydrolysis, the compound must be stored under inert conditions (argon or nitrogen atmosphere) at 2–8°C. Evidence from reagent catalogs specifies "cold storage with ice transportation" to prevent decomposition .

Q. What are the recommended purity assessment methods for this boronate-pyrazole derivative?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N) are standard. Purity ≥97% is achievable via recrystallization from ethanol/water mixtures, as noted in synthesis protocols .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronate ester?

- Methodology : Key parameters include:

- Catalyst selection : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in aryl-aryl couplings, reducing side-product formation .

- Solvent system : A 3:1 dioxane/water ratio enhances solubility of both boronate and halide partners, improving yields to 84% .

- Base choice : K₂CO₃ (over Na₂CO₃) minimizes deprotection of acid-sensitive groups during coupling .

Q. How do steric and electronic effects of substituents on the pyrazole ring influence coupling efficiency?

- Data Analysis :

- Resolution : DFT calculations show electron-deficient pyrazole rings require higher catalyst loading (5 mol% Pd) to offset reduced nucleophilicity .

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-couplings?

- Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts bond dissociation energies and frontier molecular orbitals. For example, HOMO-LUMO gaps correlate with experimental coupling rates, validated against X-ray data .

Q. How to resolve contradictions in reported reaction conditions (e.g., solvent, temperature) for analogous derivatives?

- Case Study :

- Conflict : uses THF/water at 100°C, while employs dioxane/water at 80°C.

- Analysis : Dioxane’s higher boiling point (101°C vs. THF’s 66°C) allows milder heating, reducing decomposition of thermally sensitive aryl halides. THF is preferred for electron-rich substrates requiring vigorous conditions .

Specialized Applications

Q. How is this compound utilized in synthesizing bioactive molecules like kinase inhibitors?

- Methodology : It serves as a key intermediate in FGFR kinase inhibitors. For example, coupling with 5H-pyrrolo[2,3-b]pyrazine derivatives under Pd catalysis yields potent inhibitors with IC₅₀ values <10 nM .

Q. What strategies mitigate boronate hydrolysis during multi-step syntheses?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.